molecular formula C16H30SSn B182517 Stannane, tributyl-3-thienyl- CAS No. 119405-65-1

Stannane, tributyl-3-thienyl-

Cat. No.: B182517
CAS No.: 119405-65-1
M. Wt: 373.2 g/mol
InChI Key: BCAFYQWNCAXPRR-UHFFFAOYSA-N
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Description

Stannane, tributyl-3-thienyl- is an organotin compound characterized by the presence of a tin atom bonded to three butyl groups and a thienyl group. This compound is part of the broader class of organotin compounds, which are known for their applications in organic synthesis, particularly in radical reactions and as intermediates in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: Stannane, tributyl-3-thienyl- can be synthesized through the reaction of tributyltin hydride with 3-thienyl halides under radical conditions. The reaction typically involves the use of a radical initiator such as azobisisobutyronitrile (AIBN) and is carried out under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of stannane, tributyl-3-thienyl- may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process would likely include the purification of the product through distillation or recrystallization to achieve the desired purity.

Types of Reactions:

    Reduction: Stannane, tributyl-3-thienyl- can act as a reducing agent in various organic reactions, particularly in the reduction of halides and other electrophilic substrates.

    Substitution: The compound can undergo substitution reactions where the thienyl group is replaced by other nucleophiles.

    Radical Reactions: It is commonly used in radical reactions such as the Barton-McCombie deoxygenation and radical cyclizations.

Common Reagents and Conditions:

    Radical Initiators: Azobisisobutyronitrile (AIBN), benzoyl peroxide.

    Solvents: Toluene, dichloromethane.

    Conditions: Inert atmosphere (e.g., nitrogen or argon), moderate temperatures (50-80°C).

Major Products:

    Reduction Products: Alkanes, dehalogenated compounds.

    Substitution Products: Various substituted thienyl derivatives depending on the nucleophile used.

Scientific Research Applications

Stannane, tributyl-3-thienyl- has several applications in scientific research:

    Organic Synthesis: Used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Material Science: Employed in the preparation of organotin polymers and materials with specific electronic properties.

    Biological Studies: Investigated for its potential use in the modification of biomolecules and as a probe in biochemical assays.

    Industrial Applications: Utilized in the production of coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.

Mechanism of Action

The mechanism of action of stannane, tributyl-3-thienyl- primarily involves the generation of tin-centered radicals. These radicals can abstract hydrogen atoms from other molecules, initiate radical chain reactions, and facilitate the formation of new carbon-carbon bonds. The compound’s affinity for sulfur also allows it to participate in reactions with sulfur-containing substrates, leading to the formation of thienyl derivatives.

Comparison with Similar Compounds

    Tributyltin Hydride: Another organotin compound used in radical reactions but lacks the thienyl group.

    Triphenyltin Hydride: Similar in function but contains phenyl groups instead of butyl groups.

    Tributylgermane: A germanium analog with similar reactivity but different electronic properties.

Uniqueness: Stannane, tributyl-3-thienyl- is unique due to the presence of the thienyl group, which imparts specific reactivity towards sulfur-containing substrates and enhances its utility in the synthesis of heterocyclic compounds. Its ability to participate in both radical and substitution reactions makes it a versatile reagent in organic synthesis.

Properties

IUPAC Name

tributyl(thiophen-3-yl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3S.3C4H9.Sn/c1-2-4-5-3-1;3*1-3-4-2;/h1,3-4H;3*1,3-4H2,2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCAFYQWNCAXPRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30SSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90449863
Record name Stannane, tributyl-3-thienyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

119405-65-1
Record name Stannane, tributyl-3-thienyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Using the method for the preparation of 3-tributylstannylfuran, 2.50 g (15.39 mmoles) of 3-bromothiophene gave 1.31 g (Y: 23%) of the title product. 1H NMR (CDCl3): δ7.46 (m, 1H), 7.34 (d, J=2.3 Hz, 1H), 7.16 (d, J=4.6 Hz, 1H), 1.52 (m, 6H), 0.132 (m, 6H), 1.05 (t, J=8.2 Hz, 6H), 0.89 (t, J=7.2 Hz, 9H). MS (DCI)m/e: 375 (MH+).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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2.5 g
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reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

5 g of 3-bromothiophene was dissolved in 35 ml of anhydrous ethyl ether, and with stirring under cooling at -70° to -65° C., 19 ml of a 15% n-butyllithium-hexane solution and 10.5 g of tributyltin chloride were added. The mixture was stirred at the above temperature for 1 hour and then at room temperature for 1 hour. The reaction mixture was washed with a saturated aqueous solution of sodium hydrogen carbonate, and then the solvent was evaporated. The residue was purified by distillation under reduced pressure to give 8.5 g (yield 74%) of tributyl(3-thienyl)tin, b.p. 150°-158° C./2 mmHg.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One
Name
tributyltin chloride
Quantity
10.5 g
Type
reactant
Reaction Step Two

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